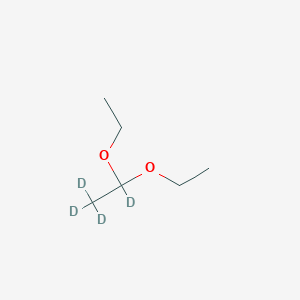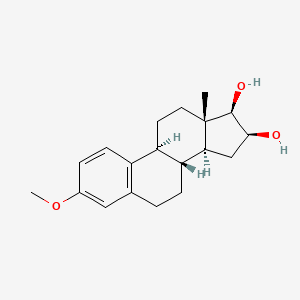
Epiestriol methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- is a synthetic steroid compound that belongs to the class of estrogens This compound is characterized by its unique structure, which includes a methoxy group at the 3-position and hydroxyl groups at the 16 and 17 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- involves several steps. One common method includes the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13a-estra-1,3,5(10)-trien-17-ones using chiral ruthenium catalysts. The ratio of the diastereomers depends on the catalyst used. Further reduction of the isolated products with sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) yields the corresponding diols .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar catalytic hydrogenation and reduction techniques as described above. The use of chiral catalysts and specific reaction conditions ensures the production of the desired isomers in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different diastereomers or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and cerium(III) chloride are commonly used in reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, such as different hydroxylated or methoxylated steroids.
Scientific Research Applications
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- has several scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential use in hormone replacement therapy and treatment of hormonal imbalances.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- involves binding to estrogen receptors in target tissues. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The compound’s effects are mediated through its interaction with estrogen receptors, leading to changes in the transcription of estrogen-responsive genes.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the methoxy group.
Estrone: Another natural estrogen with a ketone group at the 17-position instead of a hydroxyl group.
Estetrol: A synthetic estrogen with additional hydroxyl groups at the 15 and 16 positions.
Uniqueness
Estra-1,3,5(10)-triene-16,17-diol,3-methoxy-, (16b,17b)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
3434-79-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17+,18+,19+/m1/s1 |
InChI Key |
UHQGCIIQUZBJAE-SVMUCYCZSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
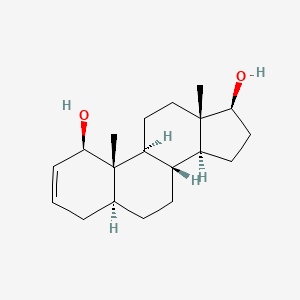
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
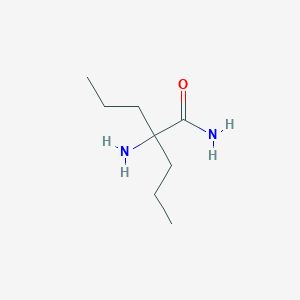
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
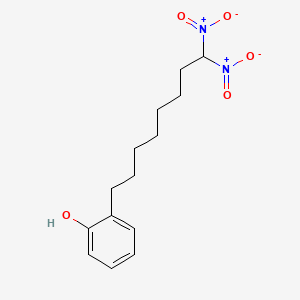
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
